![molecular formula C13H13NO2S B11722569 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11722569.png)
3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.32 g/mol . It is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of acetic acid to yield the desired thiazolidinone compound . The reaction conditions generally include refluxing the mixture for several hours to ensure complete cyclization .
Chemical Reactions Analysis
3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins involved in microbial growth, inflammation, or cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-phenyl-1,3-thiazolidin-4-one: Known for its antimicrobial and anti-inflammatory properties.
3-ethyl-2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one: Exhibits similar biological activities but with different potency and selectivity.
5-(4-methylphenyl)-2,4-thiazolidinedione: Used in the treatment of diabetes due to its insulin-sensitizing effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3 |
InChI Key |
YSQSLFIVXOKSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


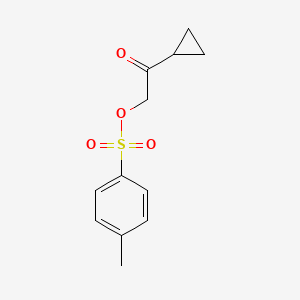

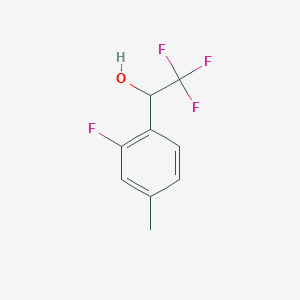
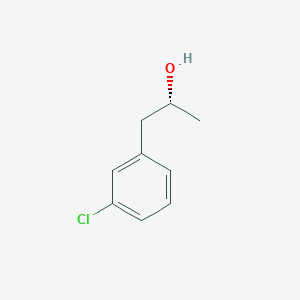
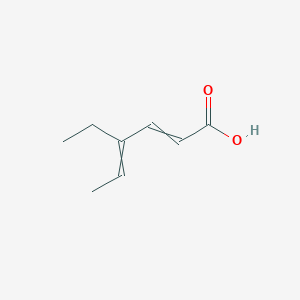
![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
![4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate](/img/structure/B11722524.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)
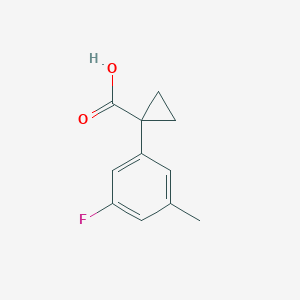

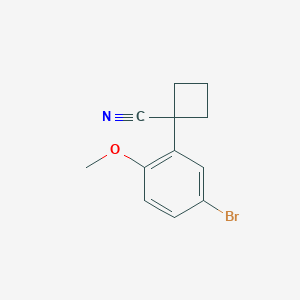

![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)

